molecular formula C8H15NO2 B2424625 Methyl 2-aminohept-6-enoate CAS No. 116330-67-7

Methyl 2-aminohept-6-enoate

Cat. No.: B2424625
CAS No.: 116330-67-7
M. Wt: 157.213
InChI Key: OXRDQNUTJYSPSW-UHFFFAOYSA-N
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Description

“Methyl 2-aminohept-6-enoate” is a chemical compound with the molecular formula C8H15NO2 . It is also known as “this compound hydrochloride” and has a molecular weight of 193.67 . It is typically stored at 4 degrees Celsius and is in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H15NO2.ClH/c1-3-4-5-6-7 (9)8 (10)11-2;/h3,7H,1,4-6,9H2,2H3;1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 193.67 .

Scientific Research Applications

Synthesis of Amino Acid Derivatives

  • Synthesis of 2-Aminosuberic Acid Derivatives : A method was developed to synthesize the important amino acid 2-aminosuberic acid from aspartic acid. The study utilized (S)-2-aminohept-6-enoate ester as a building block, diversifying it through a cross-metathesis reaction. This synthesis has significance in the design of biologically relevant peptides (Chattopadhyay, Sil, & Mukherjee, 2017).

  • Creation of α-Methylidene- and α-Alkylidene-β-lactams : Research on methyl 2-(1-hydroxyalkyl)prop-2-enoates, including methyl 2-aminohept-6-enoate, led to the synthesis of β-lactams, which have applications in pharmaceutical development (Buchholz & Hoffmann, 1991).

Heterocyclic System Synthesis

  • Preparation of Heterocyclic Systems : Methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate and related compounds were prepared and utilized in the synthesis of various heterocyclic systems, including pyrido-pyrimidinones, demonstrating the versatility of these compounds in medicinal chemistry (Selič, Grdadolnik, & Stanovnik, 1997).

  • Synthesis of Polyfunctional Heterocyclic Systems : Methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its analogs were synthesized as versatile synthons for the preparation of various heterocyclic systems, highlighting their utility in complex molecule synthesis (Pizzioli, Ornik, Svete, & Stanovnik, 1998).

Biocatalysis and Enzyme Studies

  • Biocatalysed Synthesis of Key Intermediates : Enoate reductases were employed for the biocatalysed synthesis of methyl (S)-2-bromobutanoate, demonstrating the potential of these enzymes in the synthesis of chiral drugs (Brenna, Gatti, Manfredi, Monti, & Parmeggiani, 2012).

  • Lipase-Mediated Kinetic Resolution of Methyl-3-Hydroxy-5-Phenylpentanoate : The study explored the lipase-mediated resolution of enantiomerically enriched kavalactones, highlighting the use of biocatalysis in producing biologically important compounds (Kamal, Krishnaji, & Khanna, 2006).

Other Applications

  • Synthesis and Antimicrobial Activity : Methyl 2-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylamino}-4-oxobut-2-enoates were synthesized and tested for antimicrobial activity, showcasing potential pharmaceutical applications (Gein et al., 2020).

  • Dipeptidyl Enoates as Inhibitors : The study on dipeptidyl enoates revealed their potential as potent and selective inhibitors of rhodesain, suggesting their application in medicinal chemistry (Royo et al., 2015).

Safety and Hazards

“Methyl 2-aminohept-6-enoate” is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

methyl 2-aminohept-6-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-3-4-5-6-7(9)8(10)11-2/h3,7H,1,4-6,9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXRDQNUTJYSPSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCCC=C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116330-67-7
Record name methyl 2-aminohept-6-enoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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